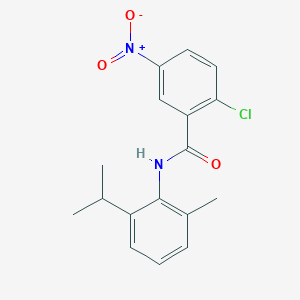

![molecular formula C9H12N4O B5643254 5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5643254.png)

5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves condensation reactions and cyclization processes. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. The synthesis in supercritical carbon dioxide as a solvent-free method has also been reported, demonstrating the versatility and efficiency of these synthetic approaches (Lahmidi et al., 2019); (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be extensively characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD) and spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed. DFT calculations and molecular orbital calculations at the B3LYP/6-31+G(d,p) level of theory in PCM have been used to predict geometrical parameters and spectral data, providing insights into the molecular structure and electronic properties of these compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, aza-Wittig reactions, and tandem aza-Wittig and annulation reactions. These reactions are crucial for the functionalization of the triazolopyrimidine core and the introduction of various substituents, leading to a wide range of derivatives with diverse chemical properties (Luo et al., 2020).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility, melting points, and crystal structures, can be significantly influenced by the nature of the substituents attached to the core structure. The analysis of Hirshfeld surfaces and ESP maps can provide further insights into the intermolecular interactions and solid-state properties of these compounds (Lahmidi et al., 2019).

Mecanismo De Acción

Direcciones Futuras

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown promise in various areas of medicinal chemistry, and research into new derivatives and their potential applications is ongoing . Future directions could include the synthesis of new derivatives, investigation of their biological activity, and development of more efficient synthetic methods .

Propiedades

IUPAC Name |

5-methyl-3-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-3-4-12-6-10-13-8(14)5-7(2)11-9(12)13/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYCOLRCULTUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN2C1=NC(=CC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5643179.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[4-(1-piperidinyl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643192.png)

![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5643204.png)

![3-[(diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5643210.png)

![3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5643218.png)

![(3aR*,6aR*)-2-(2-methoxyethyl)-5-[2-(methylthio)benzoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643224.png)

![2-isopropyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5643240.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5643242.png)

![ethyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5643258.png)

![6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5643259.png)

![6-cyclopropyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5643265.png)

![4-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5643268.png)